molecular formula C24H23N3O5S B2598839 2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1040646-56-7

2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No. B2598839
M. Wt: 465.52
InChI Key: QVCOWDLIVJKLPP-UHFFFAOYSA-N
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Description

2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole-4-carbaldehyde, which is synthesized from 3,4,5-trimethoxybenzaldehyde and 5-methyl-2-aminooxazole. The second intermediate is 2-(methylthio)-6-phenylpyrimidin-4-ol, which is synthesized from 2-amino-6-phenylpyrimidine and methylthiolate. These two intermediates are then coupled using a thiol-ene reaction to form the final product.

Starting Materials
3,4,5-trimethoxybenzaldehyde, 5-methyl-2-aminooxazole, 2-amino-6-phenylpyrimidine, methylthiolate

Reaction
Synthesis of 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole-4-carbaldehyde:, Step 1: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.2 mmol) and 5-methyl-2-aminooxazole (0.8 g, 6.2 mmol) in ethanol (20 mL)., Step 2: Add a catalytic amount of acetic acid to the reaction mixture., Step 3: Heat the reaction mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid., Step 5: Wash the solid with ethanol and dry under vacuum to obtain 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole-4-carbaldehyde as a yellow solid (1.2 g, 85% yield)., Synthesis of 2-(methylthio)-6-phenylpyrimidin-4-ol:, Step 1: Dissolve 2-amino-6-phenylpyrimidine (1.0 g, 5.2 mmol) in DMF (20 mL)., Step 2: Add methylthiolate (0.6 g, 7.8 mmol) to the reaction mixture., Step 3: Heat the reaction mixture at 80°C for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid., Step 5: Wash the solid with DMF and dry under vacuum to obtain 2-(methylthio)-6-phenylpyrimidin-4-ol as a white solid (1.1 g, 80% yield)., Coupling of intermediates:, Step 1: Dissolve 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole-4-carbaldehyde (0.5 g, 2.0 mmol) and 2-(methylthio)-6-phenylpyrimidin-4-ol (0.6 g, 2.0 mmol) in ethanol (20 mL)., Step 2: Add a catalytic amount of triethylamine to the reaction mixture., Step 3: Heat the reaction mixture at reflux for 12 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid., Step 5: Wash the solid with ethanol and dry under vacuum to obtain the final product, 2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, as a yellow solid (0.8 g, 65% yield).

properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14-18(13-33-24-26-17(12-21(28)27-24)15-8-6-5-7-9-15)25-23(32-14)16-10-19(29-2)22(31-4)20(11-16)30-3/h5-12H,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOWDLIVJKLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

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